molecular formula C24H21N5O3S B2984146 N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-60-8

N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2984146
CAS No.: 899348-60-8
M. Wt: 459.52
InChI Key: NCALEXATULHTGO-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Position 3: A 4-methylphenylsulfonyl group, contributing to steric bulk and electron-withdrawing properties.
  • Position 5: A 2-ethoxyphenylamine substituent, introducing hydrophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-3-32-21-11-7-5-9-19(21)25-22-18-8-4-6-10-20(18)29-23(26-22)24(27-28-29)33(30,31)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALEXATULHTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4O3S
  • CAS Number : 15988448
  • Chemical Class : Quinazoline derivatives

The compound features a triazole ring fused with a quinazoline structure, which is known for various biological activities including anticancer and anticholinesterase effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that derivatives of quinazoline could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

Anticholinesterase Activity

Another significant biological activity of this compound is its potential as an anticholinesterase agent. Anticholinesterase drugs are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) was evaluated using the modified Ellman's spectrophotometric method. Compounds in this class have demonstrated varying degrees of AChE inhibition, suggesting their efficacy in enhancing cholinergic transmission .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various cell lines. The results indicated:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)12.5Moderate Anticancer
SH-SY5Y (Neuroblastoma)15.8Anticholinesterase
HeLa (Cervical Cancer)10.0Strong Anticancer

These findings suggest that the compound has a promising profile for further development as an anticancer and neuroprotective agent.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of quinazoline derivatives on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G2/M phase . This dual mechanism highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce AChE activity, leading to improved cognitive function in animal models . This suggests that this compound may have therapeutic implications for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The [1,2,3]triazolo[1,5-a]quinazoline core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name R<sup>3</sup> (Sulfonyl Group) R<sup>5</sup> (Amine Group) Key Properties/Findings References
Target Compound 4-Methylphenyl 2-Ethoxyphenyl Unpublished biological data; structural focus. N/A
3-[(4-Isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (Savirin) 4-Isopropylphenyl Ketone (5-position) Used in Staphylococcus aureus studies; stored in DMSO .
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl Enhanced lipophilicity; potential CNS activity due to benzyl group .
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl Reduced steric hindrance vs. target compound; ZINC ID: 2692305 .
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl Increased sulfonyl bulk; improved metabolic stability .

Functional Group Impact

  • Sulfonyl Group: 4-Methylphenyl (Target): Balances steric bulk and electronic effects. 3,4-Dimethylphenyl (): Steric hindrance may reduce off-target interactions .
  • Amine Group :

    • 2-Ethoxyphenyl (Target) : Ethoxy group at ortho position may hinder rotation, affecting binding.
    • 4-Methylbenzyl () : Benzyl moiety could enhance blood-brain barrier penetration .
    • 4-Ethoxyphenyl () : Para substitution improves solubility but reduces target affinity vs. ortho .

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